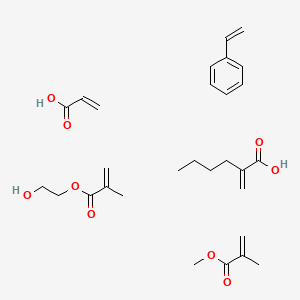
2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoic acid; methyl 2-methylprop-2-enoate; prop-2-enoic acid; styrene” is a combination of several distinct chemical entities, each with unique properties and applications. These compounds are widely used in various fields, including polymer chemistry, materials science, and pharmaceuticals.
准备方法
2-Hydroxyethyl 2-methylprop-2-enoate: . Industrial production often involves the use of catalysts and stabilizers to ensure high yield and purity.
2-Methylidenehexanoic Acid: 2-Methylidenehexanoic acid can be prepared through various synthetic routes, including the reaction of butyl acrylate with appropriate reagents . The process may involve multiple steps, including purification and distillation to obtain the final product.
Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate is synthesized by esterification of methacrylic acid with methanol. This reaction is typically catalyzed by strong acids such as sulfuric acid and requires careful control of reaction conditions to prevent side reactions .
Prop-2-enoic Acid: This process involves the use of catalysts such as molybdenum and vanadium oxides to achieve high conversion rates .
Styrene: Styrene is produced by the dehydrogenation of ethylbenzene. This process is carried out at high temperatures in the presence of catalysts such as iron oxide and potassium oxide .
化学反应分析
2-Hydroxyethyl 2-methylprop-2-enoate: This compound undergoes polymerization reactions to form polymers used in contact lenses and coatings . It can also participate in esterification and transesterification reactions.
2-Methylidenehexanoic Acid: 2-Methylidenehexanoic acid can undergo various reactions, including addition reactions with nucleophiles and electrophiles. It is also involved in polymerization reactions to form specialty polymers .
Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate is reactive in polymerization and copolymerization reactions, forming polymers used in adhesives and coatings .
Prop-2-enoic Acid: Prop-2-enoic acid is highly reactive in polymerization reactions, forming polyacrylic acid and its derivatives. It can also undergo addition reactions with various nucleophiles .
Styrene: Styrene is well-known for its polymerization reactions, forming polystyrene, a widely used plastic. It can also undergo copolymerization with other monomers to form various copolymers .
科学研究应用
2-Hydroxyethyl 2-methylprop-2-enoate: This compound is extensively used in the production of hydrogels for contact lenses and drug delivery systems . It is also used in coatings and adhesives due to its excellent adhesion properties.
2-Methylidenehexanoic Acid: 2-Methylidenehexanoic acid is used in the synthesis of specialty polymers and as an intermediate in organic synthesis . It has applications in the production of pharmaceuticals and agrochemicals.
Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate is used in the production of polymers for coatings, adhesives, and sealants . It is also used as a monomer in the synthesis of various copolymers.
Prop-2-enoic Acid: Prop-2-enoic acid is a key monomer in the production of polyacrylic acid and its derivatives, which are used in superabsorbent polymers, coatings, and adhesives .
Styrene: Styrene is widely used in the production of polystyrene and various copolymers. It has applications in the manufacture of plastics, rubber, and resins .
作用机制
2-Hydroxyethyl 2-methylprop-2-enoate: The mechanism of action of 2-hydroxyethyl 2-methylprop-2-enoate involves its polymerization to form hydrogels. These hydrogels can absorb water and swell, making them useful in contact lenses and drug delivery systems .
2-Methylidenehexanoic Acid: 2-Methylidenehexanoic acid acts as a monomer in polymerization reactions, forming polymers with specific properties. Its reactivity with nucleophiles and electrophiles allows for the synthesis of various derivatives .
Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate undergoes polymerization to form polymers with adhesive and coating properties. Its reactivity with other monomers allows for the synthesis of copolymers with tailored properties .
Prop-2-enoic Acid: Prop-2-enoic acid polymerizes to form polyacrylic acid, which has applications in superabsorbent polymers and coatings. Its reactivity with nucleophiles allows for the synthesis of various derivatives .
Styrene: Styrene polymerizes to form polystyrene, a versatile plastic with numerous applications. Its copolymerization with other monomers allows for the production of various copolymers with specific properties .
相似化合物的比较
2-Hydroxyethyl 2-methylprop-2-enoate: Similar compounds include ethylene glycol dimethacrylate and hydroxypropyl methacrylate. 2-Hydroxyethyl 2-methylprop-2-enoate is unique due to its hydrophilic properties, making it suitable for hydrogels .
2-Methylidenehexanoic Acid: Similar compounds include methacrylic acid and acrylic acid. 2-Methylidenehexanoic acid is unique due to its specific reactivity with nucleophiles and electrophiles .
Methyl 2-methylprop-2-enoate: Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique due to its specific polymerization properties .
Prop-2-enoic Acid: Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its high reactivity in polymerization reactions .
Styrene: Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique due to its widespread use in the production of polystyrene and various copolymers .
属性
CAS 编号 |
55993-98-1 |
|---|---|
分子式 |
C29H42O9 |
分子量 |
534.6 g/mol |
IUPAC 名称 |
2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C6H10O3.C5H8O2.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-2-3(4)5/h2-7H,1H2;2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3;2H,1H2,(H,4,5) |
InChI 键 |
RPKBCZJHDFWDMC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1.C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


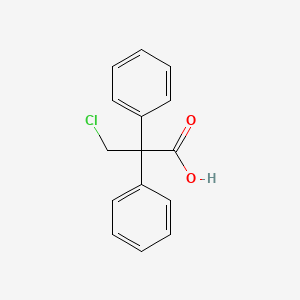

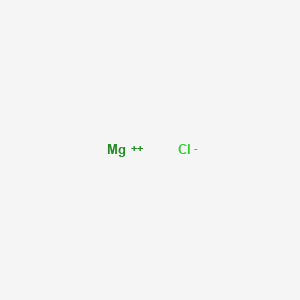

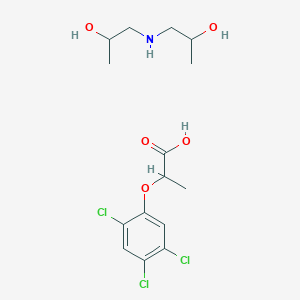

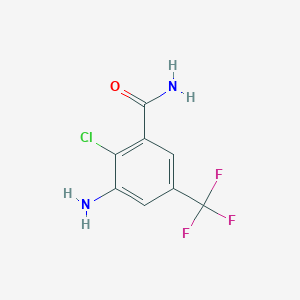
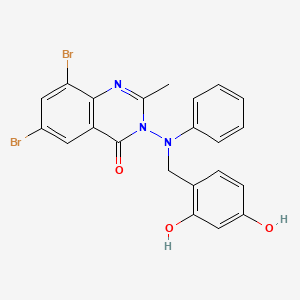
![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
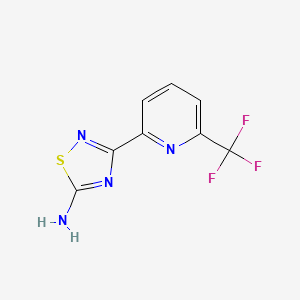
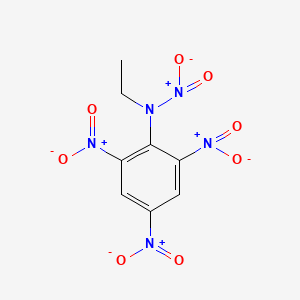
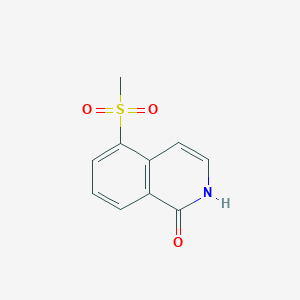
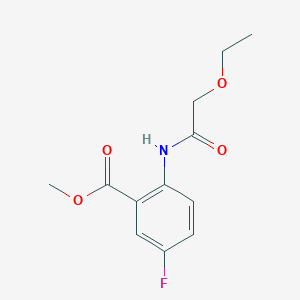
![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
